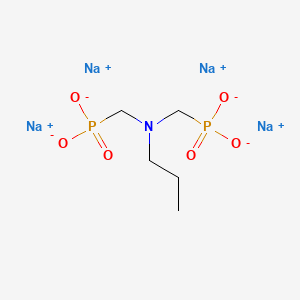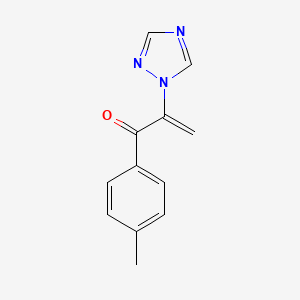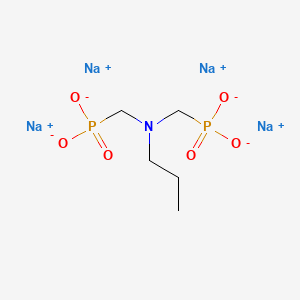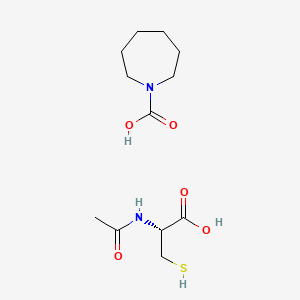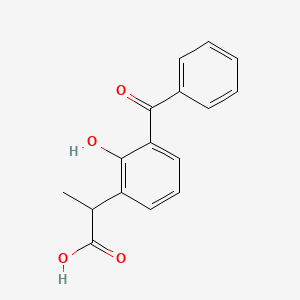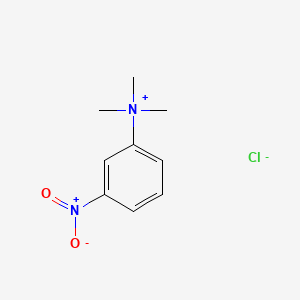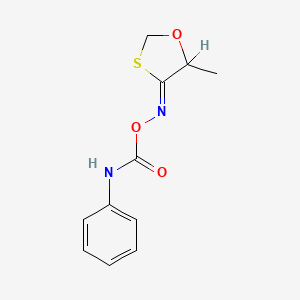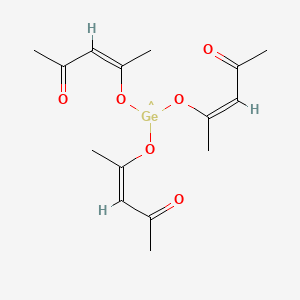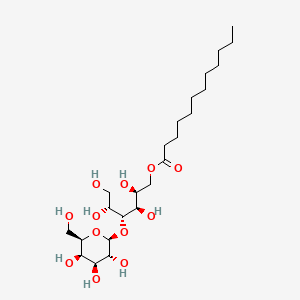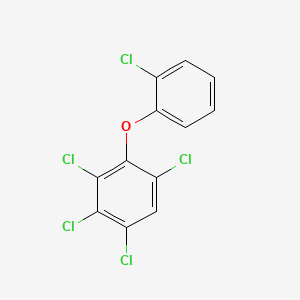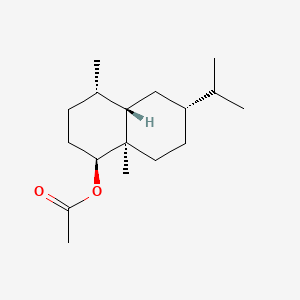
Eudesman-1beta-ol, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eudesman-1beta-ol, acetate is a sesquiterpene compound belonging to the eudesmane-type sesquiterpenes. These compounds are known for their diverse biological activities and are commonly found in various plants. This compound is particularly notable for its presence in essential oils and its potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Eudesman-1beta-ol, acetate typically involves the acetylation of Eudesman-1beta-ol. This can be achieved through the reaction of Eudesman-1beta-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve the extraction of Eudesman-1beta-ol from natural sources followed by its acetylation. The extraction process often includes steam distillation or solvent extraction from plant materials rich in eudesmane-type sesquiterpenes.
化学反应分析
Types of Reactions: Eudesman-1beta-ol, acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols from the acetate group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: Research has shown its potential anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Eudesman-1beta-ol, acetate is used in the formulation of fragrances and flavors due to its pleasant aroma.
作用机制
The mechanism of action of Eudesman-1beta-ol, acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways.
相似化合物的比较
Eudesman-1beta-ol, acetate can be compared with other eudesmane-type sesquiterpenes such as:
Eudesmol: Known for its anti-inflammatory and antimicrobial properties.
Cryptomeridiol: Exhibits similar biological activities and is also found in essential oils.
Sonneratiosides: These compounds have been isolated from various plants and show a range of biological activities.
Uniqueness: this compound is unique due to its specific acetylation, which can influence its biological activity and chemical reactivity. This modification can enhance its solubility and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
13878-84-7 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
[(1S,4S,4aS,6R,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C17H30O2/c1-11(2)14-8-9-17(5)15(10-14)12(3)6-7-16(17)19-13(4)18/h11-12,14-16H,6-10H2,1-5H3/t12-,14+,15-,16-,17+/m0/s1 |
InChI 键 |
DHJWVJPJKCBNAS-PYIOCPRISA-N |
手性 SMILES |
C[C@H]1CC[C@@H]([C@]2([C@H]1C[C@@H](CC2)C(C)C)C)OC(=O)C |
规范 SMILES |
CC1CCC(C2(C1CC(CC2)C(C)C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



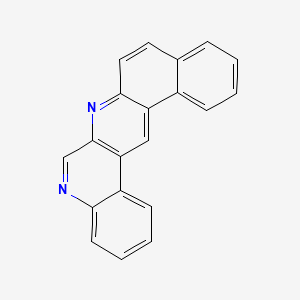
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
